molecular formula C18H22N2O2 B14318339 Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate CAS No. 106792-81-8

Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate

Cat. No.: B14318339
CAS No.: 106792-81-8
M. Wt: 298.4 g/mol
InChI Key: KBPBTNSDBTYHCR-UHFFFAOYSA-N
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Description

Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This particular compound features a butyl group attached to a carbamate moiety, with a substituted phenyl ring containing an aminomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate typically involves the reaction of 4-aminobenzyl alcohol with butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate ester, which is then purified to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic processes, leading to therapeutic effects such as reduced inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Butyl carbamate: A simpler carbamate with a butyl group attached to the carbamate moiety.

    Phenyl carbamate: Contains a phenyl group instead of the substituted phenyl ring.

    4-aminobenzyl carbamate: Similar structure but lacks the butyl group.

Uniqueness

Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group on the phenyl ring allows for additional functionalization and reactivity, making it a versatile compound in various applications .

Properties

CAS No.

106792-81-8

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

butyl N-[4-[(4-aminophenyl)methyl]phenyl]carbamate

InChI

InChI=1S/C18H22N2O2/c1-2-3-12-22-18(21)20-17-10-6-15(7-11-17)13-14-4-8-16(19)9-5-14/h4-11H,2-3,12-13,19H2,1H3,(H,20,21)

InChI Key

KBPBTNSDBTYHCR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N

Origin of Product

United States

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